17-(Hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.0^{1,13}.0^{4,12}.0^{5,9}]nonadeca-5(9),6,10-trien-17-ol
CAS No.: 116297-31-5
Cat. No.: VC13654685
Molecular Formula: C20H26O3
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116297-31-5 |
|---|---|
| Molecular Formula | C20H26O3 |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | 17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol |
| Standard InChI | InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3 |
| Standard InChI Key | JEKMKNDURXDJAD-UHFFFAOYSA-N |
| SMILES | CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 |
| Canonical SMILES | CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 |
| Melting Point | 143 - 143.5 °C |
Introduction
Chemical Identity and Structural Features
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 116297-31-5 | |
| Molecular Formula | C₂₀H₂₆O₃ | |
| Molecular Weight | 314.4 g/mol | |
| Melting Point | 143 – 143.5 °C | |
| SMILES | CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |
| Canonical SMILES | CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 |
Synthesis and Stereochemical Considerations
Synthetic Pathways
While no direct synthesis route for this compound is documented, analogous diterpenes like cafestol and kahweol are typically isolated from natural sources such as Coffea arabica beans . The structural complexity of pentacyclic diterpenes often necessitates multi-step synthetic strategies involving cyclization, oxidation, and stereoselective functionalization. For example, kahweol derivatives are synthesized via epoxidation of furan rings or enzymatic hydroxylation . The presence of a hydroxymethyl group at the 17-position in this compound suggests potential biosynthetic modifications similar to those observed in cafestol-type molecules .
Stereochemical Analysis
The compound’s stereochemistry is inferred from its InChI string (InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3), which specifies atomic connectivity but leaves absolute configuration unconfirmed. Comparative studies on kahweol highlight the importance of stereocenters in modulating biological activity; for instance, the (3bS,5aS,7R,8R,10aR,10bS) configuration in kahweol enhances its anti-inflammatory effects .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
The compound exhibits a sharp melting point of 143 – 143.5 °C, indicative of high crystallinity. Its solubility profile remains uncharacterized, but the presence of polar hydroxyl groups suggests moderate solubility in polar solvents like ethanol or dimethyl sulfoxide (DMSO). Lipophilic regions from the pentacyclic framework may enable membrane permeability, a trait shared with bioactive diterpenes .
Spectroscopic Signatures
While experimental spectra (e.g., NMR, IR) are unavailable, computational tools predict key features:
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¹H NMR: Signals for olefinic protons (δ 5.5–6.5 ppm), methyl groups (δ 0.8–1.5 ppm), and hydroxyls (δ 1.5–3.0 ppm, broad).
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¹³C NMR: Peaks corresponding to carbonyl carbons (if oxidized), aromatic carbons, and oxygen-bearing carbons.
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